2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a pyrazole ring, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using 3,4-dimethylbenzoyl chloride and an appropriate Lewis acid catalyst.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under reflux conditions.
Coupling Reactions: The final compound is obtained by coupling the piperidine and pyrazole intermediates with the pyridazinone core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the benzoyl moiety, potentially forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological disorders due to the presence of the piperidine ring.
Biological Studies: It can be used as a probe to study receptor-ligand interactions, especially in the context of G-protein coupled receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may interact with neurotransmitter receptors, modulating their activity. The pyrazole and pyridazinone moieties can interact with various enzymes, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenyl)-1H-pyrazol-1-yl derivatives: These compounds share the pyrazole ring and benzoyl group but lack the piperidine and pyridazinone moieties.
Piperidinyl benzoyl derivatives: These compounds contain the piperidine and benzoyl groups but lack the pyrazole and pyridazinone moieties.
Uniqueness
2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the piperidine ring, pyrazole ring, and pyridazinone core in a single molecule is uncommon and provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
2-[[1-(3,4-dimethylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-16-4-5-19(14-17(16)2)22(29)25-12-8-18(9-13-25)15-27-21(28)7-6-20(24-27)26-11-3-10-23-26/h3-7,10-11,14,18H,8-9,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMZYLCQMFINTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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